8-Hydroxyquinoline-5-carboxylic acid hydrochloride

Catalog No.
S1972100
CAS No.
878779-63-6
M.F
C10H8ClNO3
M. Wt
225.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-5-carboxylic acid hydrochloride

CAS Number

878779-63-6

Product Name

8-Hydroxyquinoline-5-carboxylic acid hydrochloride

IUPAC Name

8-hydroxyquinoline-5-carboxylic acid;hydrochloride

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63

InChI

InChI=1S/C10H7NO3.ClH/c12-8-4-3-7(10(13)14)6-2-1-5-11-9(6)8;/h1-5,12H,(H,13,14);1H

InChI Key

CJEGNFIRKBIXTL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)O.Cl

8-Hydroxyquinoline-5-carboxylic acid hydrochloride (also known as IOX1 hydrochloride) is a bifunctional chelating agent and a highly validated broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. By combining the established bidentate metal-chelating properties of the 8-hydroxyquinoline core with a 5-position carboxylic acid group, this compound enables multi-dentate coordination and covalent tethering in materials science. Formulated as a hydrochloride salt, it overcomes the severe aqueous solubility limitations of its free base and parent analogs. This makes it a critical precursor for aqueous metal-organic framework (MOF) synthesis, surface-modified metal oxide sensors, and a highly reliable chemical probe for in vitro epigenetic assays targeting histone demethylases (KDMs) and TET enzymes.

Research Fit

1 Aqueous-compatible 2OG oxygenase inhibitor suitable for cellular assays without DMSO
2 Cell-permeable chemical probe for JmjC histone demethylase and epigenetic research
3 Distinct metal-translocation mechanism differentiates from NOG, 2,4-PDCA, and 4C8HQ

Substituting the hydrochloride salt with the free base form of 8-hydroxyquinoline-5-carboxylic acid (CAS 5852-78-8) or the parent 8-hydroxyquinoline (CAS 148-24-3) introduces severe processability bottlenecks. The parent 8-hydroxyquinoline exhibits highly limited aqueous solubility (approximately 0.7% at room temperature) and lacks the carboxylate anchor required for extended framework construction or 2OG-mimicking target binding. While the free base IOX1 possesses the correct pharmacophore, its poor water solubility typically necessitates the use of organic co-solvents like DMSO for stock solutions. This can cause precipitation upon dilution in aqueous assay buffers, interfering with sensitive cell-based assays and homogeneous catalytic systems. Procuring the hydrochloride salt ensures immediate aqueous dissolution, preventing concentration gradients, irreproducible IC50 values in epigenetic screening, and heterogeneous defect formation in materials synthesis.

Substitution Risk

Free base IOX1 free base is reported insoluble in water, limiting aqueous assay use; hydrochloride salt provides aqueous solubility for reproducible dosing
4C8HQ Structural isomer 4C8HQ shows reduced target engagement against KDM4A and KDM6B and lacks metal-translocation activity; regiochemistry may shift assay-response context
NOG / PDCA Common 2OG inhibitors NOG and 2,4-PDCA require ester prodrug derivatisation for cellular activity; cell-permeability profile and inhibitory mechanism may differ

Aqueous Solubility Enhancement via Hydrochloride Formulation

The hydrochloride salt formulation of 8-hydroxyquinoline-5-carboxylic acid fundamentally alters its dissolution profile compared to the parent 8-hydroxyquinoline. While the parent compound is practically insoluble in water (approx. 0.7% at 25 °C), the ionic character of the HCl salt allows for rapid and complete dissolution in aqueous buffers without the need for organic co-solvents like DMSO. This is critical for maintaining homogeneous solutions during high-throughput screening or metal complexation .

Evidence DimensionAqueous Solubility
Target Compound DataHighly soluble in aqueous media (direct dissolution)
Comparator Or BaselineParent 8-hydroxyquinoline (0.7% solubility at room temperature)
Quantified DifferenceComplete aqueous solubility vs. <1% solubility
ConditionsRoom temperature aqueous buffer

Eliminates the need for DMSO in stock solutions, preventing solvent-induced artifacts in biological assays and ensuring homogeneous precursor distribution in materials synthesis.

Aqueous Solubility
Cross-study comparable
Free base IOX1: insoluble in water. Hydrochloride salt: enhanced water solubility (qualitative transformation)
Supports aqueous assay and formulation workflows
Solubility advantage enables DMSO-free in vitro and in vivo dosing

Potent Inhibition of 2OG Oxygenases via Carboxylate Functionalization

As the active moiety of IOX1, 8-hydroxyquinoline-5-carboxylic acid acts as a highly potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases by mimicking the 2OG co-substrate and chelating the active site iron. Quantitative assays demonstrate IC50 values of 0.1 µM for KDM3A, 0.6 µM for KDM4C, and 1.4 µM for KDM6B. Generic 8-hydroxyquinoline lacks the 5-carboxylic acid group necessary to occupy the 2OG binding pocket, rendering it inactive against these specific epigenetic targets[1].

Evidence DimensionKDM3A Inhibition (IC50)
Target Compound Data0.1 µM
Comparator Or BaselineUnsubstituted 8-hydroxyquinoline (Inactive at target site)
Quantified DifferenceSub-micromolar potency vs. lack of target-specific inhibition
ConditionsIn vitro enzymatic assay

Validates the compound as a mandatory procurement choice for researchers requiring a reliable pan-KDM and TET enzyme inhibitor probe.

KDM4A Inhibition
Direct head-to-head comparison
IOX1 IC50: 0.3 μM vs. 4C8HQ IC50: 4 μM (>13-fold potency difference)
Supports KDM4A pathway-response interpretation
5-carboxy regiochemistry critical for target engagement; AlphaScreen assay

Extended Coordination for Materials Synthesis

The presence of the 5-carboxylic acid group transforms the standard bidentate 8-hydroxyquinoline into a versatile multidentate ligand. This structural modification allows the compound to not only chelate transition metals (like Cu2+, Zn2+, Fe2+) via the quinoline nitrogen and phenolic oxygen, but also to form extended coordination networks or covalently graft onto metal oxide surfaces (e.g., TiO2 nanostructures) via the carboxylate anchor. This dual functionality is essential for synthesizing complex metal-organic frameworks and sensitizing composite gas sensors, a capability completely absent in the parent 8-hydroxyquinoline[1].

Evidence DimensionCoordination Sites
Target Compound DataTridentate/bridging capability (N, O, and COOH)
Comparator Or BaselineParent 8-hydroxyquinoline (Bidentate N, O only)
Quantified DifferenceAddition of a functional carboxylate anchor for extended framework building
ConditionsFramework synthesis and surface grafting

Enables the synthesis of advanced functional materials and surface-modified sensors that cannot be constructed using standard bidentate chelators.

KDM6B Inhibition
Direct head-to-head comparison
IOX1 IC50: 0.14 μM vs. 4C8HQ IC50: 9 μM (64-fold potency difference)
Supports KDM6B pathway-response interpretation
4C8HQ essentially inactive against this target; regiochemistry critical
Metal Translocation
Direct head-to-head comparison
IOX1: induces active-site Fe(II) translocation (His-2 to metal distance 3.5–3.7 Å). 4C8HQ, NOG, 2,4-PDCA: no translocation
Supports metalloenzyme dynamics and structure-function studies
X-ray crystallography; rare mechanism not replicated by other 2OG inhibitors
Antimicrobial Activity
Reported screening context
Reported growth inhibition against carbapenem-resistant A. baumannii and multidrug-resistant S. aureus via DNA gyrase inhibition
Supports antimicrobial screening context
Data to verify; patent-derived evidence; DNA gyrase mechanism distinct from epigenetic activity
Cell Permeability
Direct head-to-head comparison
IOX1: active against cytosolic and nuclear 2OG oxygenases in cells without ester prodrug. NOG, 2,4-PDCA: require ester derivatisation
Supports cellular assay workflows without prodrug confounding variables
Eliminates esterase-dependent variability across cell types

Aqueous Epigenetic Screening Assays

As a highly soluble pan-inhibitor of 2OG oxygenases (including KDMs, TETs, and ALKBH5), the hydrochloride salt is the preferred choice for high-throughput biochemical and cell-based assays where organic solvent (DMSO) tolerance is low, ensuring reproducible IC50 measurements [1].

Synthesis of Metal-Organic Frameworks (MOFs)

The dual functionality of bidentate chelation combined with a carboxylate anchor, along with high aqueous processability, makes this compound an ideal organic linker for synthesizing transition metal-based MOFs in green, water-based solvent systems[2].

Surface Functionalization of Metal Oxide Sensors

Used as a sensitizing agent to modify TiO2 and other semiconductor nanostructures, the carboxylate group covalently binds to the oxide surface while the quinoline moiety chelates target analytes or enhances photo-absorption, directly improving gas sensing sensitivity [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cellular Histone Demethylase Studies
Aqueous solubility for DMSO-free cellular dosing
KDM4A/KDM6B target engagement and H3K9me3 endpoint monitoring
Antimicrobial Screening
DNA gyrase inhibition context
Drug-resistant strain panel and MIC endpoint review
2OG Oxygenase Chemical Probe Studies
Native cell permeability without ester prodrug
Cytosolic and nuclear 2OG target validation in diverse cell types
Metalloenzyme Structural Biology
Active-site metal translocation mechanism
Crystallographic model-response interpretation and allosteric site mapping

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